molecular formula C16H16N2O5S B2755216 3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide CAS No. 697772-73-9

3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide

Cat. No.: B2755216
CAS No.: 697772-73-9
M. Wt: 348.37
InChI Key: GLKSTKBJIBVKEJ-UHFFFAOYSA-N
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Description

The compound “3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide” is a unique chemical with the linear formula C16H17N3O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H17N3O5S . It has a molecular weight of 363.395 . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study investigates the pharmacokinetics and metabolism of a compound within the same family, focusing on its potential as a selective androgen receptor modulator for treating androgen-dependent diseases. This research provides insights into the compound's absorption, clearance, distribution, and extensive metabolism in rats, indicating its promise as a novel therapeutic agent (Di Wu et al., 2006).

Molecular Conformation and Biological Activity

Another study explores the effects of environmental factors on the molecular conformation of bicalutamide analogs, highlighting the dependence of biological activity on the configuration of stereogenic centers. This research emphasizes the importance of conformation in the development of androgen receptor antagonists (Hyun Joo et al., 2008).

Electrochemical Properties

Research on aryl sulfones with strongly electron-withdrawing substituents examines their electrochemical reduction and the reactions of their electrogenerated radical anions. This study provides valuable insights into the chemical behavior of such compounds, which could be relevant for developing new materials or chemical processes (J. Pilard et al., 2001).

Synthesis and Potential Applications

A study on the synthesis of optically active α-amino acid derivatives through the reaction of syn-α-amidoalkylphenyl sulfones with sodium methanenitronate discusses the potential of these compounds as building blocks for biologically active molecules. This research could have implications for the design of new drugs or biochemical tools (E. Foresti et al., 2003).

Quantum Chemical Studies

Quantum chemical studies of bicalutamide, a closely related compound, have been conducted to understand its interaction with androgen receptors and its potential as a prostate cancer treatment. These studies utilize computational methods to analyze the compound's energy, molecular orbitals, and electrostatic potential, providing a deeper understanding of its mechanism of action (I. Otuokere et al., 2015).

Spectroscopic Characterization and Cytotoxicity Study

Research on the synthesis, molecular structure, and in vitro cytotoxicity of a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, offers insights into its potential medicinal applications. This includes detailed spectroscopic characterization and computational studies, highlighting the compound's promising cytotoxic effects against certain tumor cells (M. Durgun et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-12-5-7-15(8-6-12)24(22,23)10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSTKBJIBVKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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